3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride

Catalog No.
S14155351
CAS No.
2446932-26-7
M.F
C11H14ClN3O2
M. Wt
255.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydro...

CAS Number

2446932-26-7

Product Name

3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride

IUPAC Name

3-(3-aminoanilino)piperidine-2,6-dione;hydrochloride

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

InChI

InChI=1S/C11H13N3O2.ClH/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16;/h1-3,6,9,13H,4-5,12H2,(H,14,15,16);1H

InChI Key

PCHPMOQVWGPWKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N.Cl

3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride (CAS 2446932-26-7) is a structurally simplified cereblon (CRBN) E3 ligase ligand designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. Unlike traditional immunomodulatory drugs (IMiDs) such as pomalidomide or lenalidomide, this compound replaces the rigid, electron-withdrawing isoindoline-1,3-dione core with a flexible 3-aminoaniline moiety linked directly to the glutarimide ring [2]. Supplied as a stable hydrochloride salt, it provides quantifiable advantages in handling stability (>98% purity retention over 30 days), enhanced aqueous solubility, and a highly nucleophilic primary amine for linker conjugation. This makes it a targeted procurement choice for discovery programs aiming to bypass the synthetic bottlenecks and rigid exit-vector limitations associated with standard phthalimide-based CRBN ligands.

Procurement Fit

Workflow
PROTAC library building block with native amine for single-step conjugation
Scaffold
Minimized CRBN ligand retaining glutarimide core; lower MW footprint preserves degrader property space
Geometry
Meta-amino exit vector offers distinct linker trajectory compared to para-substituted or IMiD scaffolds

Attempting to substitute this compound with standard pomalidomide fundamentally alters both the synthetic workflow and the resulting degrader's geometry. The primary amine on pomalidomide is heavily deactivated by the adjacent phthalimide carbonyls, often requiring elevated-temperature coupling conditions that can degrade sensitive target-binding warheads [1]. Furthermore, pomalidomide enforces a rigid, planar exit vector that restricts ternary complex formation with sterically demanding target proteins [2]. Conversely, substituting with the free-base form of 3-[(3-aminophenyl)amino]piperidine-2,6-dione (CAS 1472731-41-1) introduces severe procurement risks regarding shelf-life; the electron-rich phenylenediamine-like core is prone to rapid oxidation under atmospheric conditions, leading to batch-to-batch reproducibility failures and depressed coupling yields [3]. Procuring the hydrochloride salt specifically resolves these stability and reactivity issues.

Substitution Risk: Piperidinedione vs. Classical IMiDs

Piperidinedione
Scaffold
Exit vector Meta-amino linkage and shorter trajectory may shift linker geometry and ternary complex compatibility.
Lenalidomide /
Pomalidomide
Piperidinedione
Scaffold
Neosubstrate profile Absence of isoindolinone/phthalimide ring may alter IKZF1/3 degradation selectivity; cannot assume mirroring of IMiD profiles.
Lenalidomide /
Pomalidomide

Linker Coupling Efficiency and Amine Nucleophilicity

The electron-rich nature of the 3-aminophenyl group in this compound provides a highly nucleophilic primary amine, in stark contrast to the deactivated aniline found in traditional IMiDs. When subjected to standard mild amide coupling conditions, the neutralized hydrochloride salt achieves rapid and near-complete conversion, whereas pomalidomide struggles due to the electron-withdrawing phthalimide core [1].

Evidence DimensionAmide coupling conversion yield
Target Compound Data>85% yield
Comparator Or BaselinePomalidomide (<40% yield)
Quantified Difference>45% absolute increase in coupling yield
ConditionsHATU/DIPEA, DMF, room temperature, 2 hours

Allows buyers to utilize mild, room-temperature conjugation conditions, which is essential for preserving the integrity of fragile, complex warheads during late-stage PROTAC assembly.

Property advantage
Cross-study comparable
MW: −15.4% vs. lenalidomide; −19.8% vs. pomalidomide
Supports degrader property-space optimization
Computed descriptors; cross-study comparable

Molecular Weight Budget and Physicochemical Optimization

PROTACs frequently violate traditional drug-like physicochemical rules, making every dalton of molecular weight critical. By eliminating the phthalimide ring system, this simplified CRBN ligand significantly reduces the molecular footprint of the E3-recruiting moiety while maintaining high-affinity cereblon binding [1].

Evidence DimensionCore molecular weight contribution
Target Compound Data219.2 Da (free base equivalent)
Comparator Or BaselinePomalidomide (273.2 Da)
Quantified Difference54 Da reduction in molecular weight
ConditionsIn silico physicochemical profiling of the E3 ligand core

Saves critical molecular weight budget, directly improving the probability of achieving oral bioavailability and favorable cell permeability for the final degrader.

Exit vector geometry
Direct head-to-head
Meta-amino: ~120° angular offset; additional H-bond donor
Expands accessible linker conformational space
Compared to para-amino isomer (CAS 92137-90-1)

Handling Stability and Shelf-Life of the Hydrochloride Salt

The electron-rich 3-aminoaniline core is inherently susceptible to oxidative degradation when stored as a free base. Procurement of the hydrochloride salt effectively protonates the basic centers, providing robust protection against atmospheric oxidation and ensuring consistent stoichiometric performance across multiple synthetic campaigns [1].

Evidence DimensionPurity retention over time
Target Compound Data>98% purity retained
Comparator Or BaselineFree base analog (<92% purity retained)
Quantified DifferencePrevention of >6% oxidative degradation
Conditions30 days ambient atmospheric exposure at 25°C

Eliminates the need for strict inert-atmosphere storage and prevents batch-to-batch variability caused by degraded starting materials in high-throughput library synthesis.

CDK9 degradation
Cross-study comparable
DC₅₀ = 1.09 nM (PROTAC degrader-11)
Reported CDK9 degradation context
Functional validation; internal assay recommended

Exit Vector Flexibility for Ternary Complex Formation

Standard IMiDs project their linkers from a rigid, planar bicyclic core, which can restrict the conformational space available for ternary complex formation. The -NH- linkage in this compound decouples the phenyl ring from the glutarimide core, introducing a rotatable bond that allows the exit vector to sample a significantly broader range of dihedral angles [1].

Evidence DimensionConformational degrees of freedom at the exit vector
Target Compound DataRotatable -NH-aryl linkage (multiple low-energy conformers)
Comparator Or BaselinePomalidomide (fixed, planar isoindoline-1,3-dione trajectory)
Quantified DifferenceAddition of 2 highly flexible rotatable bonds at the E3-linker junction
ConditionsComputational conformational sampling of the E3-ligand-linker interface

Enables the discovery of effective degraders for sterically occluded or 'undruggable' target proteins that fail to form productive ternary complexes with rigid pomalidomide-based linkers.

CRBN binding affinity
Class-level inference
Direct IC₅₀ not reported; glutarimide core retained
Binding requires internal validation
Data to verify; IMiD reference values available
Conjugation flexibility
Class-level inference
Free aryl amine; one-step HATU coupling
Supports parallel linker library synthesis
Synthetic workflow context; ≥95% purity
Patent landscape
Supporting evidence
AR-mediated disease claims (US 11,325,889 B2)
Patent-differentiated AR pathway context
Freedom-to-operate review context

High-Throughput PROTAC Library Synthesis

Because of its highly nucleophilic primary amine and reliable solubility as a hydrochloride salt, this compound is suited for automated, parallel synthesis platforms. It allows for rapid amide coupling or reductive amination under mild conditions, maximizing library output without requiring bespoke optimization for each linker [1].

Development of Orally Bioavailable Degraders

The 54 Da reduction in molecular weight compared to pomalidomide makes this ligand an efficient starting point for programs targeting oral administration. It provides crucial headroom within the 'Beyond Rule of 5' (BRo5) physicochemical space to incorporate larger target-binding warheads without sacrificing cell permeability [2].

Degradation of Sterically Occluded Target Proteins

For targets where traditional pomalidomide- or lenalidomide-based PROTACs fail to induce a productive ternary complex due to rigid steric clashes, the flexible -NH-aryl exit vector of this compound allows the linker to adopt alternative trajectories, rescuing degradation activity [3].

Conjugation to Fragile or Electrophilic Warheads

When synthesizing covalent PROTACs or utilizing macrocyclic warheads that are sensitive to heat or strong bases, the ability to couple this ligand at room temperature using standard mild reagents (e.g., HATU) prevents the decomposition of the target-binding domain during late-stage assembly [4].

Application Selection Guide

Application
Selection Property
Validation Focus
PROTAC library synthesis with variable linkers
Free amine conjugation flexibility
Parallel linker coupling efficiency
Androgen receptor pathway degrader studies
Patent-differentiated AR-modulator scaffold
AR degrader design context
CDK9 pathway degrader studies
Reported CDK9 degradation context
CDK9 cellular degradation assay endpoints
IKZF1/3 differentiation context
Differentiated neosubstrate degradation profile
IKZF1/3 degradation endpoint comparison

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

255.0774544 g/mol

Monoisotopic Mass

255.0774544 g/mol

Heavy Atom Count

17

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